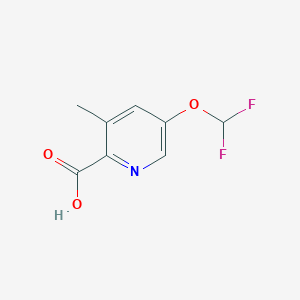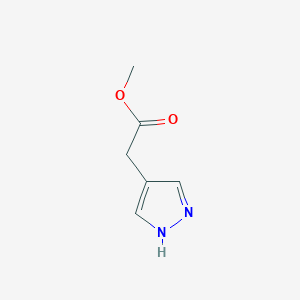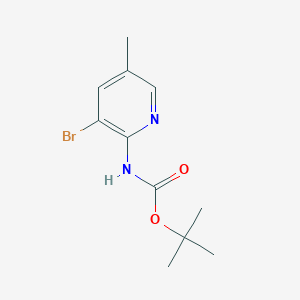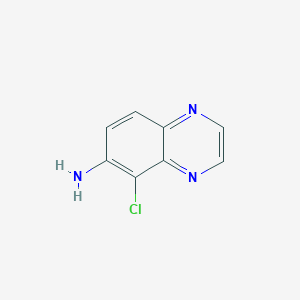![molecular formula C14H21BN2O4 B3186742 2-Methoxy-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]acetamide CAS No. 1285530-33-7](/img/structure/B3186742.png)
2-Methoxy-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]acetamide
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
This compound is part of research that focuses on the synthesis and structural analysis of boric acid ester intermediates with benzene rings. A study conducted by Huang et al. (2021) details the synthesis of boric acid ester intermediates through a three-step substitution reaction. The structures of these compounds were confirmed using various spectroscopic methods (FTIR, NMR) and mass spectrometry, alongside X-ray diffraction for crystallographic and conformational analyses. The study also involves density functional theory (DFT) calculations to compare molecular structures with X-ray diffraction values, revealing insights into the molecular electrostatic potential and frontier molecular orbitals of these compounds (Huang et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals
Further analysis on the same compounds by Huang et al. (2021) provided detailed information on their molecular electrostatic potential and frontier molecular orbitals through DFT studies. This investigation shed light on some physicochemical properties of the compounds, underlining their potential in various scientific and industrial applications (Huang et al., 2021).
Modification for Anticancer Activity
A related study by Wang et al. (2015) explored the modification of a compound with a similar structure for enhanced anticancer effects and reduced toxicity. This research aimed at replacing the acetamide group with an alkylurea moiety, leading to synthesized derivatives showing potent antiproliferative activities against cancer cell lines and lower acute oral toxicity, suggesting the potential for effective anticancer agents with minimal side effects (Wang et al., 2015).
Isotope-Labeled Compounds for Biological Studies
Research by Plesescu et al. (2014) involved the synthesis of an isotope-labeled HSP90 inhibitor from a similar compound, highlighting the application of such compounds in developing targeted therapies and studying biological processes at the molecular level (Plesescu et al., 2014).
Safety and Hazards
This compound should be handled with care. It should be stored away from oxidizing agents and ignition sources. The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition . Personal protective equipment such as gloves, eyeshields, and dust masks should be worn when handling this compound .
Mechanism of Action
Target of Action
Organoboron compounds, such as this one, are known to have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
The compound, being an organoboron compound, is known for its high reactivity in various transformation processes . It is often used in organic synthesis, particularly in the Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s interaction with its targets often involves the formation of new bonds, which can lead to significant changes in the target molecules .
Biochemical Pathways
Organoboron compounds are known to be involved in a variety of biochemical transformations, including oxidations, aminations, halogenations, and various types of c–c bond formations .
Pharmacokinetics
The compound’s density is reported to be 09642 g/mL at 25 °C , which may influence its distribution and bioavailability.
Result of Action
Organoboron compounds are known to be used in the treatment of tumors and microbial infections, and they can also be used to treat anticancer drugs .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and reactivity can be influenced by factors such as temperature and pH . Furthermore, the compound is known to be stable and has good biocompatibility , which can be advantageous in various environments.
properties
IUPAC Name |
2-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O4/c1-13(2)14(3,4)21-15(20-13)10-6-7-16-11(8-10)17-12(18)9-19-5/h6-8H,9H2,1-5H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICIVICGRFNJIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701131277 | |
| Record name | 2-Methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1285530-33-7 | |
| Record name | 2-Methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1285530-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B3186666.png)

![(S)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B3186679.png)



![4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid](/img/structure/B3186717.png)






